1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine
CAS No.:
Cat. No.: VC13441946
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine |
| Standard InChI | InChI=1S/C8H10N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2,4,9H2 |
| Standard InChI Key | IFOOHAKUPKRGJD-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(N=C2)CN |
| Canonical SMILES | C1COC2=C(O1)C=C(N=C2)CN |
Introduction
Synthesis Methods
The synthesis of compounds with a dioxino-pyridine core often involves cyclization reactions of appropriate precursors. For example, the synthesis of related compounds like (2,3-Dihydro dioxino[2,3-c]pyridin-7-yl)methanol involves the reaction of pyridine derivatives with dioxin precursors under controlled conditions . The introduction of an amine group could involve further steps such as reductive amination or nucleophilic substitution reactions.
Biological Activities
While specific biological activities of 1-(2,3-Dihydro dioxino[2,3-c]pyridin-7-yl)methanamine are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of the dioxino-pyridine system have been explored for their anticalcium activity, suggesting potential applications in cardiovascular therapies.
Research Findings and Applications
Research on related compounds indicates that modifications to the dioxino-pyridine core can significantly impact biological activity. The addition of an amine group, as in the case of 1-(2,3-Dihydro dioxino[2,3-c]pyridin-7-yl)methanamine, could enhance interactions with biological targets, potentially leading to novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume